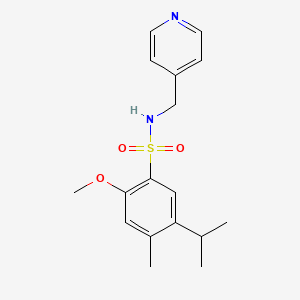

![molecular formula C21H16N4O4 B5309222 6-[2-(1-benzyl-1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5309222.png)

6-[2-(1-benzyl-1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a benzyl group, an indole ring, a vinyl group, a nitro group, and a pyrimidinedione ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The compound contains an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring. The vinyl group is a type of hydrocarbon functional group that consists of an ethene molecule minus one hydrogen atom. The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms. The pyrimidinedione ring is a heterocyclic compound that contains two nitrogen atoms and two carbonyl groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the vinyl group could participate in addition reactions, and the nitro group could be reduced to an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of the nitro group could make the compound more polar and increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural features of “6-[2-(1-benzyl-1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione” may contribute to its potential as an antiviral agent, possibly through interaction with viral proteins or inhibition of viral replication.

Anticancer Activity

The indole moiety is a common feature in many anticancer agents. Indole derivatives have been synthesized and tested for in vitro antiproliferative activity against various cancer cell lines, including cervical carcinoma and leukemia . The presence of a pyrimidinedione group in the compound could enhance its cytotoxicity against cancer cells, making it a candidate for further anticancer research.

Antimicrobial Activity

Indole derivatives are also known for their antimicrobial effects. The benzyl and nitro groups attached to the indole nucleus in the compound could potentially increase its effectiveness against a range of pathogenic bacteria and fungi, warranting exploration in antimicrobial studies .

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives is another area of interest. The compound’s structure suggests that it may interfere with inflammatory pathways, possibly by modulating the activity of enzymes or cytokines involved in the inflammatory response .

Antidiabetic Activity

Research has indicated that indole derivatives can play a role in managing diabetes. They may exert effects on blood glucose levels and insulin sensitivity. The unique combination of functional groups in “6-[2-(1-benzyl-1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione” could offer a new avenue for antidiabetic drug development .

Antimalarial Activity

Indole derivatives have been explored for their antimalarial properties. The structural complexity of the compound may allow it to interact with the life cycle of the malaria parasite, Plasmodium spp., providing a basis for novel antimalarial therapies .

Anticholinesterase Activity

Compounds with anticholinesterase activity are important in the treatment of neurodegenerative diseases like Alzheimer’s. Indole derivatives have shown promise in this field, and the specific attributes of the compound could be beneficial in inhibiting cholinesterase enzymes .

Antioxidant Activity

The antioxidant capacity of indole derivatives is attributed to their ability to scavenge free radicals. The nitro group in “6-[2-(1-benzyl-1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione” might enhance this property, potentially making it a valuable research target for oxidative stress-related conditions .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-[(E)-2-(1-benzylindol-3-yl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O4/c26-20-19(25(28)29)17(22-21(27)23-20)11-10-15-13-24(12-14-6-2-1-3-7-14)18-9-5-4-8-16(15)18/h1-11,13H,12H2,(H2,22,23,26,27)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTORKRITLRPEX-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=CC4=C(C(=O)NC(=O)N4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/C4=C(C(=O)NC(=O)N4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide](/img/structure/B5309159.png)

![5-({2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-1-yl]ethyl}thio)-1H-1,2,3-triazole](/img/structure/B5309169.png)

![1-[(5-methylisoxazol-4-yl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5309175.png)

![4-[3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5309180.png)

![N'-benzyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]sulfamide](/img/structure/B5309187.png)

![N-(2,4-dichloro-6-methylbenzyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5309193.png)

![6-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5309198.png)

![7-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5309207.png)

![N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]leucine](/img/structure/B5309217.png)

![4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid](/img/structure/B5309218.png)

![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309227.png)

![N-[1-(4-ethylphenyl)ethyl]-2-furamide](/img/structure/B5309234.png)

![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methoxy-2-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5309236.png)